N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N7O3S3 and its molecular weight is 539.65. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Properties
Compounds incorporating a thiadiazole moiety, similar to the chemical structure of interest, have shown promise as insecticidal agents. For instance, a study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[4,3-b]pyridazine derivatives, demonstrating insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
A range of newly synthesized compounds, including those with a [1,2,4]triazolo[4,3-b]pyridazine core, have been tested for antimicrobial properties. A study by Fahim and Ismael (2019) demonstrated that these compounds displayed good antimicrobial activity, with some showing high activity against various bacterial strains (Fahim & Ismael, 2019).
Anticancer Applications
In the field of cancer research, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been investigated for their antiproliferative activities. Wang et al. (2015) studied modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, finding significant anticancer effects and reduced toxicity in synthesized compounds (Wang et al., 2015).
Anticonvulsant Agents
Benzothiazole derivatives, closely related to the chemical structure , have been evaluated for their anticonvulsant activity. Liu et al. (2016) synthesized new benztriazoles and tested them, identifying compounds with promising anticonvulsant properties and lower neurotoxicity (Liu et al., 2016).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3S3/c1-15-6-8-16(9-7-15)36(32,33)24-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-23-25-17-4-2-3-5-18(17)35-23/h2-11,24H,12-14H2,1H3,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLSDKXAYZKCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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